

Enrofloxacin-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Enrofloxacin-d5

Cat. No.: B563872

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Enrofloxacin-d5 is the deuterium-labeled version of enrofloxacin, a synthetic fluoroquinolone antibiotic.[1] It is widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying enrofloxacin in biological samples.[2] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Enrofloxacin-d5 is structurally identical to enrofloxacin, with the exception of five deuterium atoms on the ethyl group of the piperazinyl ring.[3] This isotopic labeling results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analyses.[4]

Table 1: Chemical and Physical Properties of **Enrofloxacin-d5**

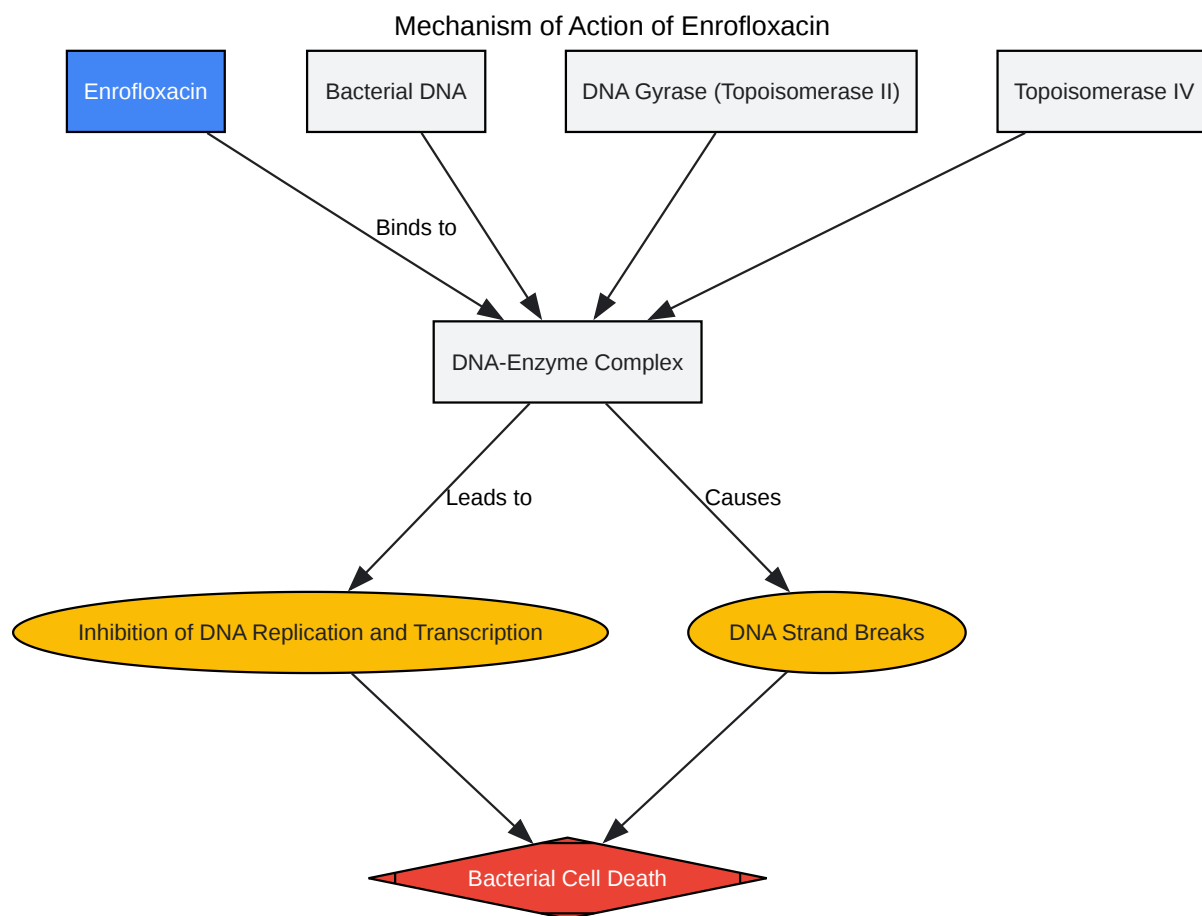
Property	Value	Source(s)
IUPAC Name	1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid	[3]
Molecular Formula	C ₁₉ H ₁₇ D ₅ FN ₃ O ₃	[1]
Molecular Weight	364.43 g/mol	[1][5][6]
Monoisotopic Mass	364.19590346 Da	[3]
CAS Number	1173021-92-5	[3]
Appearance	Pale Yellow Crystals	
Storage Temperature	2-8°C or Refrigerator	[6][7]

Below is a diagram representing the chemical structure of **Enrofloxacin-d5**.

Caption: Chemical structure of **Enrofloxacin-d5**.

Mechanism of Action

Enrofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10] By binding to the DNA-enzyme complex, enrofloxacin stabilizes it, leading to breaks in the bacterial chromosome and ultimately cell death.[8][11] The specificity for bacterial enzymes over their mammalian counterparts contributes to its therapeutic efficacy.[9]

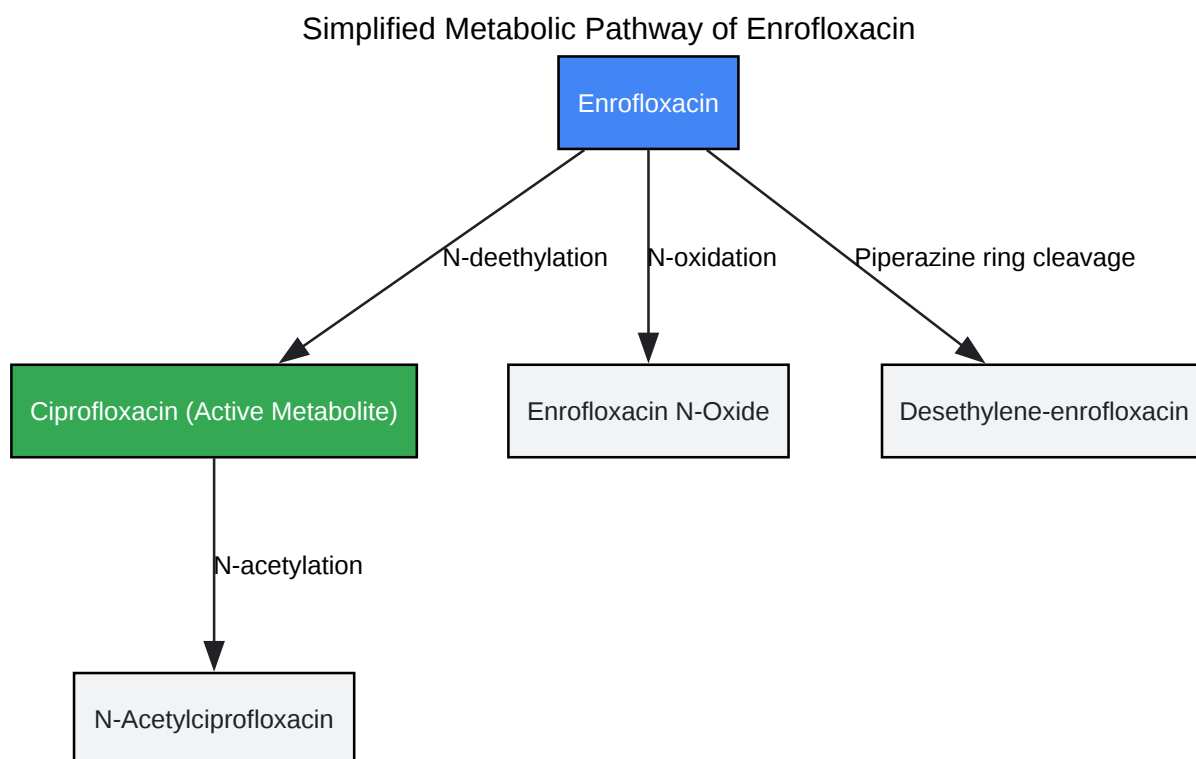


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Caption: Mechanism of action of enrofloxacin.

Metabolic Pathways

In most animal species, enrofloxacin is metabolized in the liver to its primary active metabolite, ciprofloxacin, through N-dealkylation.[8][10] Other metabolic transformations include N-oxidation, N-acetylation, and the opening of the piperazine ring to form desethyleno-enrofloxacin.[8][12] The biotransformation of enrofloxacin can be influenced by cytochrome P450 enzymes.[8]



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Caption: Simplified metabolic pathway of enrofloxacin.

Experimental Protocols

Enrofloxacin-d5 is primarily used as an internal standard for the quantification of enrofloxacin in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[13][14]}

Sample Preparation for LC-MS/MS Analysis of Enrofloxacin in Animal Tissue

This protocol is a generalized procedure based on methods described in the literature.^[15]

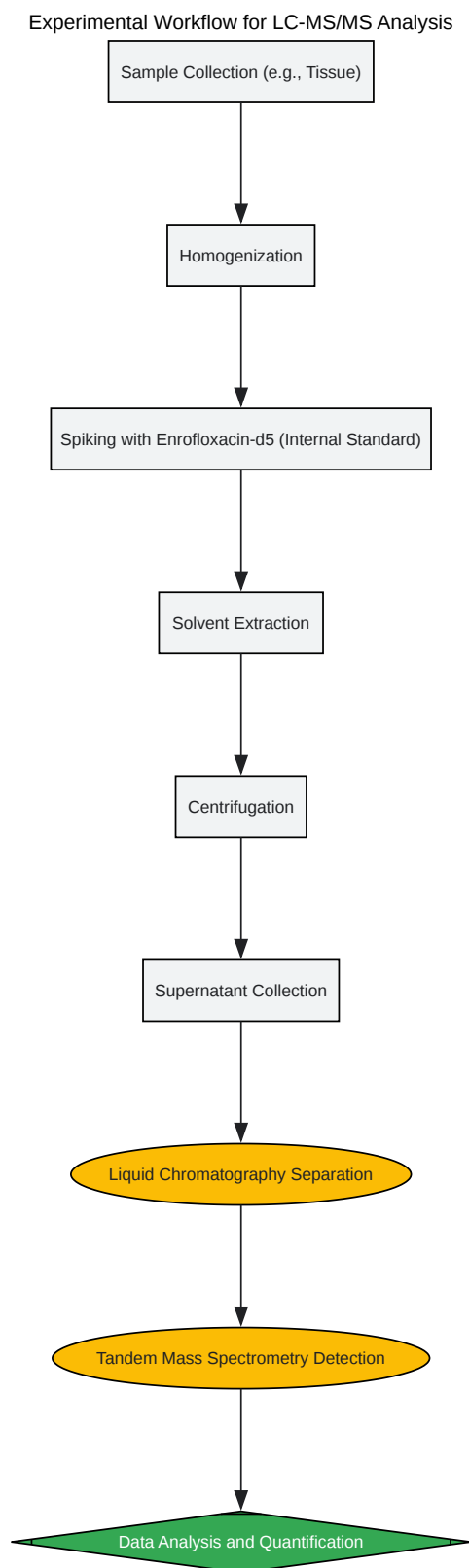
- Homogenization: Weigh 5 g of the tissue sample into a centrifuge tube.
- Internal Standard Spiking: Add a known amount of **Enrofloxacin-d5** solution (e.g., 100 µL of a 0.5 mg/L solution) to the sample.

- Extraction:
 - Add 10 g of anhydrous sodium sulfate.
 - Add 20 mL of acetonitrile containing 1% formic acid.
 - Vortex for 1 minute, followed by ultrasonic extraction for 10 minutes.
 - Centrifuge at 8000 rpm for 5 minutes.
 - Collect the supernatant.
 - Repeat the extraction step with another 20 mL of the extraction solvent and combine the supernatants.
- Concentration and Reconstitution: The combined supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are example parameters for LC-MS/MS analysis.[\[13\]](#)

- Liquid Chromatography:
 - Mobile Phase A: Water with 1 mL/L formic acid and 2 mmol/L ammonium acetate.
 - Mobile Phase B: Methanol.
 - Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) positive.
 - Spray Voltage: 4500 V.
 - Ion Source Temperature: 550 °C.



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Caption: Experimental workflow for LC-MS/MS analysis.

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